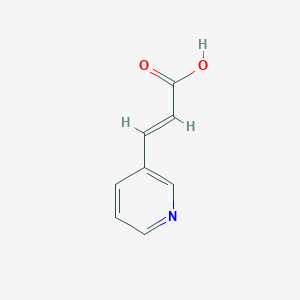

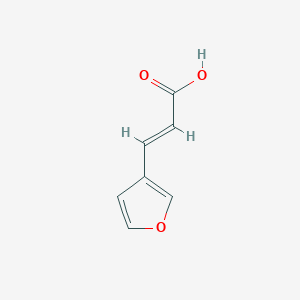

3-(3-ピリジル)アクリル酸

説明

3-(3-Pyridyl)acrylic acid, also known as 3-(3-Pyridyl)acrylic acid, is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(3-Pyridyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >22.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Pyridyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Pyridyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

電気化学検出

3-(3-ピリジル)アクリル酸は、優れた性能を有する導電性高分子膜の製造に使用されてきました . この膜は、カルボキシル化多層カーボンナノチューブ(MWCNTs)とポリ(トランス-3-(3-ピリジル)アクリル酸)(PPAA)膜を統合することによって作られ、カテコール(CC)とヒドロキノン(HQ)を電気化学的に同時に検出するために使用されてきました . この膜は、PPAAとMWCNTsの相乗効果により、CCとHQに対して明らかな電気触媒効果を示しました .

有機化合物の合成

3-(3-ピリジル)アクリル酸は、ピリジン系医薬品やその他の有機化合物などのさまざまな化合物の合成に使用されます. その独自の特性により、科学研究における貴重なリソースとなっています.

触媒作用

3-(3-ピリジル)アクリル酸は、触媒作用にも使用されます. そのユニークな構造と特性は、特定の反応の触媒活性を高めることができます.

創薬

3-(3-ピリジル)アクリル酸は、創薬に使用されます. そのピリジン環は生体標的に相互作用することができ、新規医薬品の設計における有用な成分となっています.

発光材料

3-(3-ピリジル)アクリル酸は、dブロック金属とfブロック金属を連結して発光特性を有する3次元ヘテロ金属配位高分子を形成するための有機リンカーとして使用されてきました . これは、新規発光材料の開発のための潜在的な候補となっています

作用機序

Target of Action

The primary target of 3-(3-Pyridyl)acrylic acid is d and f block metals . It acts as a bifunctional ligand with both hard and soft coordination sites, which makes it suitable for constructing heterometallic complexes .

Mode of Action

3-(3-Pyridyl)acrylic acid interacts with its targets (d and f block metals) to form a 3D heterometallic coordination polymer . This interaction results in changes at the molecular level, leading to the creation of a luminescent property .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis ofethyl trans-3-(3-pyridyl)acrylate via esterification .

Result of Action

The molecular and cellular effects of 3-(3-Pyridyl)acrylic acid’s action include the formation of a 3D heterometallic coordination polymer with luminescence property . It’s also used in the synthesis of ethyl trans-3-(3-pyridyl)acrylate via esterification .

Action Environment

The action, efficacy, and stability of 3-(3-Pyridyl)acrylic acid can be influenced by various environmental factors. For instance, it’s recommended to use the compound in a well-ventilated area to prevent concentration in hollows and sumps .

生化学分析

Biochemical Properties

3-(3-Pyridyl)acrylic acid interacts with various enzymes and proteins. It has been used to prepare aminomethyl benzimidazoles, which act as an inhibitor of gelatinase B . Furthermore, it is used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors .

Cellular Effects

It has been reported that trans-3-aryl acrylic acids and their analogs exhibit antiviral activity against tobacco mosaic virus (TMV) .

Molecular Mechanism

It has been used as an organic linker to connect d and f block metals to form a 3D heterometallic coordination polymer . This suggests that it may interact with biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

It has been used in the synthesis of ethyl trans-3-(3-pyridyl)acrylate via esterification .

特性

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVORVXMOLQFMO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305000 | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to beige crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Pyridylacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19337-97-4, 1126-74-5 | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19337-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Pyridineacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019337974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-(3-pyridinyl)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

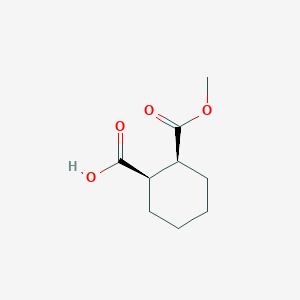

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)